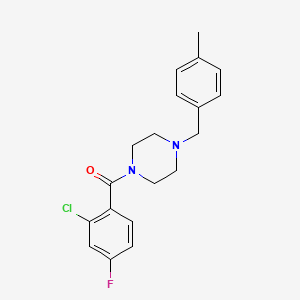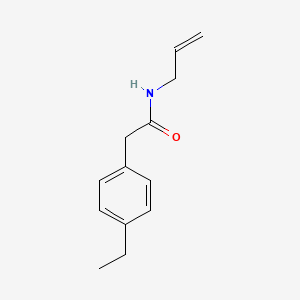
1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, also known as CFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. This compound has been shown to inhibit the activity of the proteasome, an enzyme complex that plays a critical role in the degradation of misfolded proteins. This inhibition leads to the accumulation of toxic proteins, resulting in cancer cell death or neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of various signaling pathways involved in cancer cell growth and neurodegeneration. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine for lab experiments is its high potency and specificity, which allows for the precise targeting of cancer cells or specific signaling pathways. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for clinical use. However, one of the limitations of this compound is its relatively complex synthesis method, which may hinder its widespread use in research.
将来の方向性
There are several potential future directions for research on 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine, including the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine, such as cardiovascular disease and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and neurodegenerative diseases. Its high potency and specificity make it an attractive candidate for further research, and its anti-inflammatory and antioxidant properties may also contribute to its therapeutic efficacy. However, more research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine involves the reaction of 4-(4-methylbenzyl)piperazine with 2-chloro-4-fluorobenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatography techniques to obtain the pure compound.
科学的研究の応用
1-(2-chloro-4-fluorobenzoyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-14-2-4-15(5-3-14)13-22-8-10-23(11-9-22)19(24)17-7-6-16(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBIRQHXDFFFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5348954.png)
![N-cyclohexyl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5348957.png)
![methyl 3-[(ethylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5348962.png)
![1-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B5348966.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5348974.png)
![(3S*,4R*)-1-[(3-chloro-4-hydroxyphenyl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5348981.png)
![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)
![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)
![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5349033.png)
![3-hydroxy-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-1-(2-phenylethyl)piperidin-2-one](/img/structure/B5349054.png)
![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)